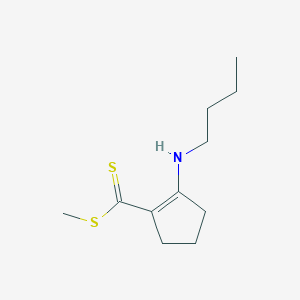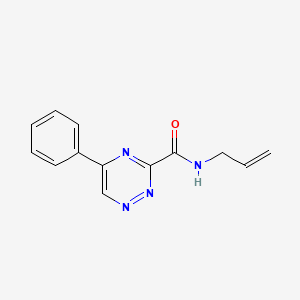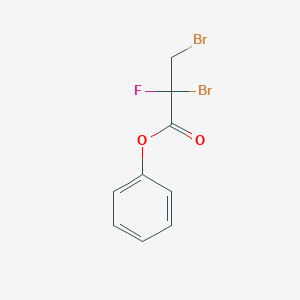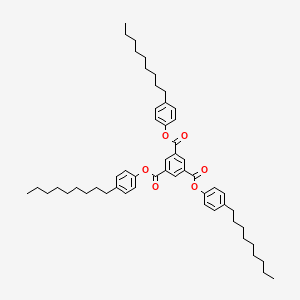![molecular formula C20H26N2O B14351793 N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-38-1](/img/structure/B14351793.png)
N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two distinct phenyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 2-(2-methylphenyl)propan-2-amine with 2-phenylpropan-2-amine in the presence of a urea derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The phenyl groups in the compound may interact with aromatic residues in proteins, leading to changes in protein function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
2-Phenyl-2-propanol: A compound with a phenyl group attached to a propanol moiety.
Uniqueness
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of two distinct phenyl groups attached to a urea moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
91749-38-1 |
|---|---|
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-[2-(2-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H26N2O/c1-15-11-9-10-14-17(15)20(4,5)22-18(23)21-19(2,3)16-12-7-6-8-13-16/h6-14H,1-5H3,(H2,21,22,23) |
Clé InChI |
SZIRWQHQMGNTMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)




![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)





![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
